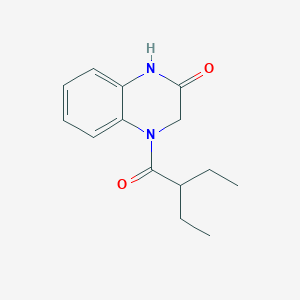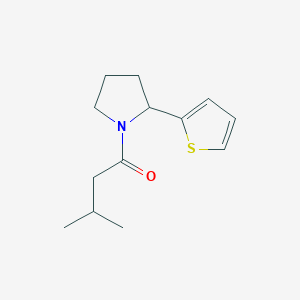
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as 3-MMC, is a synthetic cathinone derivative that belongs to the β-keto amphetamine family. It is a designer drug that has become popular among recreational drug users due to its euphoric and stimulant effects. However,
作用機序
The mechanism of action of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one involves the inhibition of monoamine transporters, which leads to an increase in the extracellular levels of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels results in the stimulation of the central nervous system, leading to the euphoric and stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, prolonged use of this compound can lead to adverse effects, such as anxiety, paranoia, and addiction.
実験室実験の利点と制限
The advantages of using 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one in lab experiments include its ability to stimulate the central nervous system, which can be useful in studying the effects of psychoactive substances on the brain. However, the limitations of using this compound include its potential for abuse and the lack of long-term studies on its safety and efficacy.
将来の方向性
There are several future directions for the scientific research of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one. One potential area of study is its potential therapeutic applications, such as its use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Another area of study is its potential for abuse and addiction, and the development of effective treatment strategies. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic cathinone derivative that has become popular among recreational drug users. However, its scientific research applications have also been studied, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are advantages to using this compound in lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to fully understand the effects of this compound on the brain and body.
合成法
The synthesis of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 3-methylbutan-1-one with 2-thiophen-2-ylpyrrolidine under specific conditions. This process results in the formation of this compound as a white crystalline powder. The purity of the final product can be determined using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In vitro studies have shown that this compound acts as a monoamine transporter substrate, which increases the release and reuptake of dopamine, serotonin, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
特性
IUPAC Name |
3-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)9-13(15)14-7-3-5-11(14)12-6-4-8-16-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXFZNAFYAMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

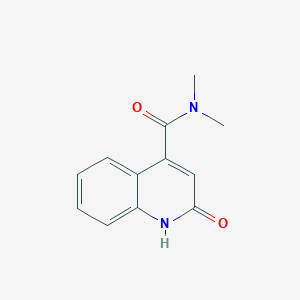
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478434.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
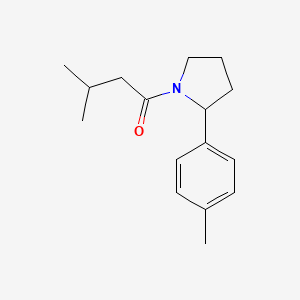
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
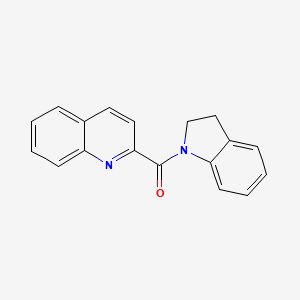
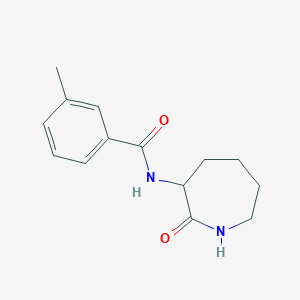
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
